Boc-N-Me-Glu-OH
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Overview
Description
Boc-N-Me-Glu-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-glutamic acid, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Glu-OH typically involves the protection of the amino group of L-glutamic acid with a Boc group. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-Glu-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Substitution: Alkyl or aryl halides, base (e.g., sodium hydride)
Major Products Formed
Deprotection: L-glutamic acid
Coupling: Peptides or peptide derivatives
Substitution: N-alkyl or N-aryl derivatives of this compound
Scientific Research Applications
Boc-N-Me-Glu-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-N-Me-Glu-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions by forming a stable carbamate linkage. During deprotection, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and forming the free amino group. This process is facilitated by the resonance stabilization of the intermediate carbocation and the elimination of the tert-butyl group .
Comparison with Similar Compounds
Similar Compounds
Boc-Glu-OH: N-tert-butoxycarbonyl-L-glutamic acid
Boc-Gln-OH: N-tert-butoxycarbonyl-L-glutamine
Boc-Asp-OH: N-tert-butoxycarbonyl-L-aspartic acid
Uniqueness
Boc-N-Me-Glu-OH is unique due to the presence of the methyl group on the nitrogen atom, which provides additional steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMNLLDSCMBEPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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